molecular formula C14H18N4O4 B2537129 (S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine CAS No. 1414891-50-1

(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine

Cat. No.: B2537129
CAS No.: 1414891-50-1
M. Wt: 306.322
InChI Key: FESBFPKSUVQDKY-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its azido group, benzyloxycarbonyl-protected amino group, and hexanoic acid backbone, combined with dicyclohexylamine. It is often utilized in synthetic chemistry and biochemistry due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine typically involves multiple steps:

    Protection of the Amino Group: The amino group of 6-aminohexanoic acid is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

    Azidation: The protected amino acid is then subjected to azidation using sodium azide in a suitable solvent like dimethylformamide.

    Formation of the Dicyclohexylamine Salt: The final step involves the reaction of the azido-protected amino acid with dicyclohexylamine to form the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Types of Reactions:

    Oxidation: The azido group can undergo oxidation to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The benzyloxycarbonyl group can be substituted under acidic conditions to release the free amino group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: Trifluoroacetic acid or hydrochloric acid.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Primary amines.

    Substitution: Free amino acids.

Scientific Research Applications

(S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of protein modifications and labeling due to its azido group.

    Medicine: Investigated for its potential in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its reactive azido group, which can participate in click chemistry reactions. The benzyloxycarbonyl group serves as a protective group for the amino functionality, allowing selective reactions to occur. The dicyclohexylamine component enhances the solubility and stability of the compound.

Molecular Targets and Pathways:

    Azido Group: Targets alkyne-functionalized molecules in click chemistry.

    Benzyloxycarbonyl Group: Protects the amino group during synthetic transformations.

    Dicyclohexylamine: Acts as a stabilizing agent.

Comparison with Similar Compounds

  • N-Benzyloxycarbonyl-6-aminohexanoic acid
  • 6-Aminocaproic acid
  • N-Carbobenzoxy-ε-aminocaproic acid

Uniqueness: (S)-2-Azido-6-[(benzyloxycarbonyl)amino]hexanoic acid dicyclohexylamine stands out due to its azido group, which imparts unique reactivity for click chemistry applications. The combination of protective and stabilizing groups further enhances its utility in complex synthetic processes.

Properties

IUPAC Name

(2S)-2-azido-6-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c15-18-17-12(13(19)20)8-4-5-9-16-14(21)22-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,21)(H,19,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FESBFPKSUVQDKY-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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